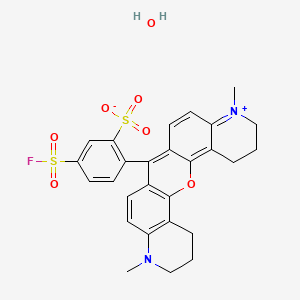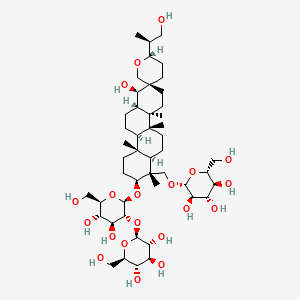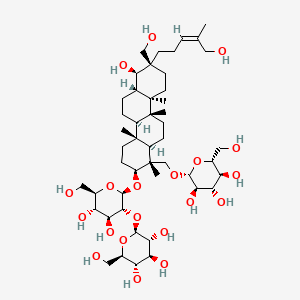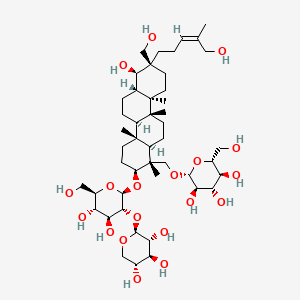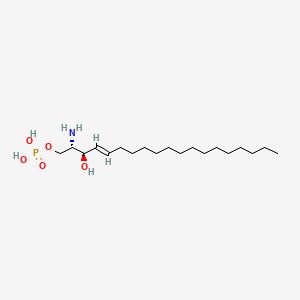
Nonadecaphing-4-enine-1-phosphat
Übersicht
Beschreibung
D-erythro-Sphingosine-C19-1-phosphate: is a bioactive sphingolipid metabolite that plays a crucial role in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-erythro-Sphingosine-C19-1-phosphate is used as a ligand for studying G protein-coupled receptors and their signaling pathways .
Biology: In biological research, it is used to investigate cellular processes such as cell migration, differentiation, and apoptosis .
Medicine: The compound has potential therapeutic applications in treating diseases related to immune regulation, cancer, and cardiovascular conditions .
Industry: In the industrial sector, it is utilized in the development of pharmaceuticals and as a research tool for studying lipid signaling pathways .
Wirkmechanismus
Target of Action
Nonadecaphing-4-enine-1-phosphate, also known as C19 Sphingosine-1-phosphate (S1P), is a sphingolipid . The primary targets of this compound are the S1P receptors located on lymphocytes . These receptors play a crucial role in regulating lymphocyte egress from the spleen and lymph nodes into the systemic circulation .
Mode of Action
The compound interacts with its targets by binding to the S1P receptors. This binding leads to the internalization of the receptor and loss of responsiveness to the S1P gradient . As a result, the egress of lymphocytes from the spleen and lymph nodes into the systemic circulation is reduced .
Biochemical Pathways
The interaction of C19 Sphingosine-1-phosphate with its targets affects the S1P signaling pathway . This pathway plays a key role in various cellular processes, including cell growth, survival, migration, and immune cell trafficking . The downstream effects of this pathway’s modulation include reduced inflammation and tissue damage .
Pharmacokinetics
The compound’s physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, may influence its bioavailability .
Result of Action
The action of C19 Sphingosine-1-phosphate results in a decrease in the number of circulating lymphocytes in the blood . This leads to a reduction in inflammation and tissue damage, which are key features of various inflammatory and autoimmune diseases .
Biochemische Analyse
Biochemical Properties
Nonadecaphing-4-enine-1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from sphingomyelin by the action of sphingosine kinase . The content of Nonadecaphing-4-enine-1-phosphate in the cell is controlled by specific kinases and phosphatases as well as the enzyme of Nonadecaphing-4-enine-1-phosphate degradation, Nonadecaphing-4-enine-1-phosphate lyase .
Cellular Effects
Nonadecaphing-4-enine-1-phosphate influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a key role in innate and adaptive immune responses and is closely related to inflammation .
Molecular Mechanism
Nonadecaphing-4-enine-1-phosphate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) .
Temporal Effects in Laboratory Settings
It is known that the reduction of the circulating Nonadecaphing-4-enine-1-phosphate level correlates with COVID-19 severity .
Metabolic Pathways
Nonadecaphing-4-enine-1-phosphate is involved in sphingolipid metabolism . It is synthesized from sphingomyelin by the action of sphingosine kinase .
Subcellular Localization
It is known that sphingosine kinase 2, which is involved in the synthesis of Nonadecaphing-4-enine-1-phosphate, is located mainly in the mitochondria, nucleus, and the endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: One method involves extracting sphingolipids from natural sources, followed by chemical modification and phosphorylation to obtain D-erythro-Sphingosine-C19-1-phosphate.
Organic Synthesis: Another method involves organic synthesis, where the sphingosine backbone is constructed step-by-step and then phosphorylated to yield the target compound.
Industrial Production Methods: Industrial production typically involves large-scale organic synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and chemical modification.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
D-erythro-Sphingosine: A potent activator of p32-kinase and inhibitor of protein kinase C (PKC).
D-erythro-Dihydrosphingosine 1-phosphate: A structurally related analog that regulates cell migration and differentiation.
Sphinganine 1-phosphate: Another sphingolipid metabolite involved in various physiological processes.
Uniqueness: D-erythro-Sphingosine-C19-1-phosphate is unique due to its specific interaction with S1P receptors and its role in modulating a wide range of cellular processes. Its ability to activate specific signaling pathways and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOGUYCCVIDLTK-OVMWUVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




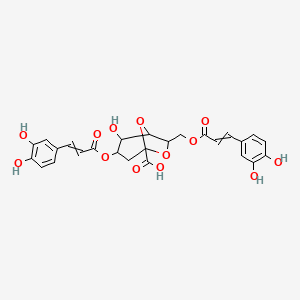

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)
